molecular formula C24H22N2O6S B13395507 2-benzenesulfonamido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

2-benzenesulfonamido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B13395507
M. Wt: 466.5 g/mol
InChI Key: RJLJTSZSIHKGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid: is a derivative of amino acids used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is particularly useful in solid-phase peptide synthesis, where it helps in the sequential addition of amino acids to form peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid typically involves the protection of the amino group with the Fmoc group. The synthesis begins with the amino acid, which is reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) to yield the Fmoc-protected amino acid .

Industrial Production Methods: In an industrial setting, the synthesis of Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient production by attaching the amino acid to a solid resin, facilitating easy separation and purification .

Chemical Reactions Analysis

Types of Reactions: Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF.

    Coupling: HBTU, DIC, or other carbodiimides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium borohydride.

Major Products Formed: The primary products formed from these reactions are peptides with the desired sequence of amino acids. The deprotection step yields the free amino group, ready for further coupling reactions .

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the sequential addition of amino acids. This protection-deprotection strategy ensures the correct assembly of the peptide chain .

Comparison with Similar Compounds

  • Fmoc-(S)-3-amino-2-(phenylamino)-propionic acid
  • Fmoc-(S)-3-amino-2-(benzylsulfonylamino)-propionic acid
  • Fmoc-(S)-3-amino-2-(methylsulfonylamino)-propionic acid

Uniqueness: Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid is unique due to the presence of the phenylsulfonyl group, which provides specific chemical properties and reactivity. This makes it particularly useful in applications where selective reactions are required .

Properties

IUPAC Name

2-(benzenesulfonamido)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S/c27-23(28)22(26-33(30,31)16-8-2-1-3-9-16)14-25-24(29)32-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,26H,14-15H2,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLJTSZSIHKGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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